

# In-Depth Technical Guide: 1-Propyl-5-Nitro-1H-Pyrazole

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## Compound of Interest

Compound Name: 5-nitro-1-propyl-1H-pyrazole

CAS No.: 1170522-30-1

Cat. No.: B3039529

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## Structural Elucidation, Synthesis, and Regiochemical Control

### Executive Summary & Core Significance

1-Propyl-5-nitro-1H-pyrazole (CAS: Generic isomer mix often 144579-38-6; Specific isomer requires distinct characterization) represents a critical structural motif in two distinct fields: high-energy density materials (HEDMs) and medicinal chemistry.

- **Energetics:** The 5-nitro isomer is often denser and more sensitive than its 3-nitro counterpart due to the "nitro-crowding" effect adjacent to the N-alkyl group, creating significant steric strain and higher formation enthalpy.
- **Pharma:** It serves as a regioisomeric scaffold distinct from the 1-methyl-3-propyl-4-nitro pyrazole core found in PDE5 inhibitors (e.g., Sildenafil).

The primary technical challenge with this molecule is regioselectivity. Standard alkylation of 3-nitropyrazole thermodynamically favors the 1,3-isomer. Accessing the 1,5-isomer requires either kinetic control or de novo cyclization strategies. This guide provides the roadmap to synthesize and definitively validate the 1,5-structure.

# Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a five-membered aromatic pyrazole ring substituted at position 1 with a propyl chain and at position 5 with a nitro group.

Property	Value (Predicted/Experimental)	Notes
Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	
Molecular Weight	155.15 g/mol	
Exact Mass	155.0695	
LogP	-1.6 - 1.9	Lipophilic due to propyl chain. [1]
Topological Polar Surface Area	-62 Å <sup>2</sup>	Dominated by the nitro group.
H-Bond Donors/Acceptors	0 / 3	No NH donor; Nitro oxygens + Pyrazole N2.
Regioisomerism	5-Nitro (Target) vs 3-Nitro	5-Nitro is sterically congested (Propyl vs NO <sub>2</sub> ).

## 2.1 Electronic & Steric Analysis

In the 1,5-isomer, the steric repulsion between the N-propyl group and the C5-nitro group forces the nitro group to rotate slightly out of planarity with the pyrazole ring. This reduces conjugation compared to the 1,3-isomer, often resulting in:

- Upfield Shift in NMR: The loss of planarity affects the ring current.
- Lower Melting Point: Disrupted crystal packing compared to the planar 1,3-isomer.

## Synthesis Protocols

Two primary routes exist. Route A is the "purification heavy" method (direct alkylation), while Route B is the "chemistry heavy" method (regioselective cyclization).

## Route A: Direct Alkylation of 3-Nitropyrazole (The Separation Challenge)

- Principle: 3-Nitropyrazole exists in tautomeric equilibrium. Alkylation occurs at either nitrogen.
- Regiochemistry: The lone pair on the nitrogen distal to the electron-withdrawing nitro group (N1 in the 3-nitro tautomer) is more nucleophilic. Thus, 1-propyl-3-nitro-1H-pyrazole is the major product (>80%). The target 1-propyl-5-nitro-1H-pyrazole is the minor product (<20%).

### Protocol:

- Reactants: Dissolve 3-nitropyrazole (1.0 eq) in DMF.
- Base: Add Cs<sub>2</sub>CO<sub>3</sub> (1.5 eq). Note: Cesium is used to promote tighter ion pairing, potentially influencing the minor isomer ratio, though steric bulk still favors 1,3.
- Alkylation: Add 1-bromopropane (1.2 eq) dropwise at 0°C, then warm to 60°C for 4 hours.
- Workup: Quench with water, extract with EtOAc.
- Purification (Critical):
  - The 1,3-isomer is generally less polar (higher R<sub>f</sub>) due to better nitro-conjugation masking the dipole.
  - The 1,5-isomer (Target) is more polar (lower R<sub>f</sub>) due to the twisted nitro group exposing the ring dipole.
  - Column: Silica gel, gradient 10% -> 40% EtOAc/Hexanes. Collect the second major spot.

## Route B: Regioselective Cyclization (The Preferred Route)

To exclusively generate the 1,5-isomer, one must build the ring with the substituents already in place.

### Protocol:

- Precursors: Propylhydrazine hydrochloride + (E)-3-(dimethylamino)-2-nitroacrylaldehyde (or equivalent nitro-enamine).
- Mechanism: The more nucleophilic terminal nitrogen of propylhydrazine attacks the more electrophilic carbon of the enamine (beta to the nitro group).
- Procedure:
  - Suspend propylhydrazine HCl (1.0 eq) in Ethanol.
  - Add TEA (1.1 eq) to free the base.
  - Add nitro-enamine precursor (1.0 eq). Reflux for 6 hours.
- Result: Cyclization favors the 1-propyl-5-nitro isomer because the reaction kinetics drive the hydrazine-NH<sub>2</sub> to the most electrophilic center first.

## Structural Validation (Self-Validating System)

Distinguishing the 1,3- and 1,5-isomers is the most frequent point of failure. You must use NOESY (Nuclear Overhauser Effect Spectroscopy).

### 4.1 The NOESY Logic

- 1-Propyl-3-nitro-1H-pyrazole:
  - The N-propyl group is attached to N1.
  - The adjacent carbon is C5, which bears a Proton (H).
  - Result: Strong NOE correlation between N-CH<sub>2</sub> and C5-H.
- 1-Propyl-5-nitro-1H-pyrazole (Target):
  - The N-propyl group is attached to N1.
  - The adjacent carbon is C5, which bears the Nitro Group.
  - The nearest ring proton is at C4.

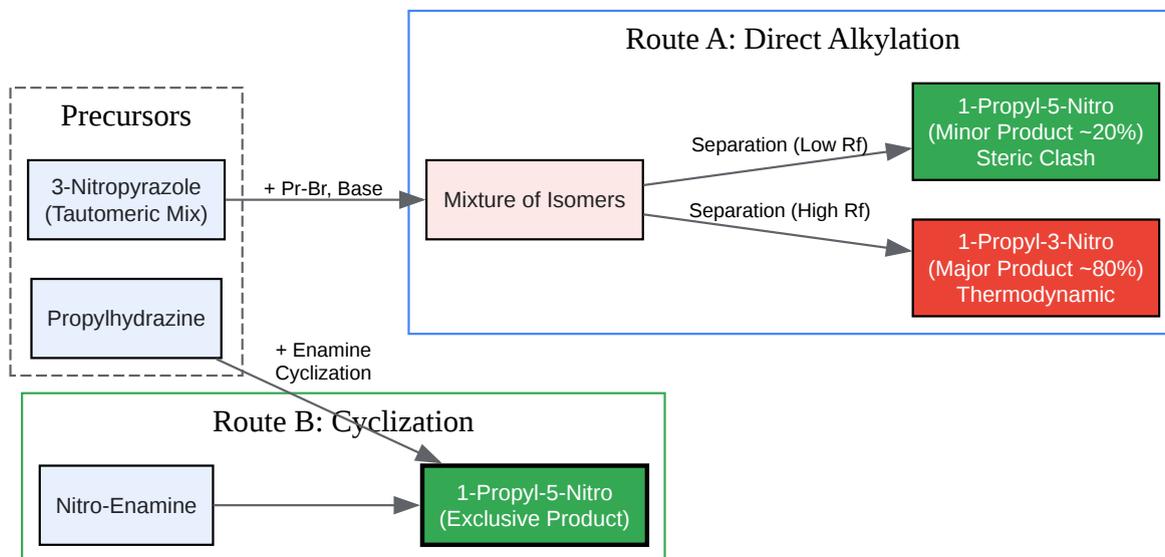
- Result: NO NOE correlation between N-CH<sub>2</sub> and a ring proton (or a very weak long-range one to C4-H).

## 4.2 NMR Data Summary (Simulated)

Nucleus	Signal	1-Propyl-3-nitro (Isomer A)	1-Propyl-5-nitro (Target)
<sup>1</sup> H NMR	Ring Protons	Two doublets (C4-H, C5-H). C5-H is deshielded (~7.8 ppm).	Two doublets (C3-H, C4-H). C3-H is typically ~7.5 ppm.
<sup>1</sup> H NMR	N-CH <sub>2</sub> (Propyl)	Triplet, ~4.1 ppm.	Triplet, often shifted downfield (~4.4 ppm) due to steric twist/nitro proximity.
NOESY	Key Interaction	Strong Cross-peak: N-CH <sub>2</sub> ↔ Ring H	SILENT region: N-CH <sub>2</sub> ↔ Ring H
<sup>13</sup> C NMR	C-Nitro	Signal at ~155 ppm (C3).	Signal at ~145 ppm (C5).

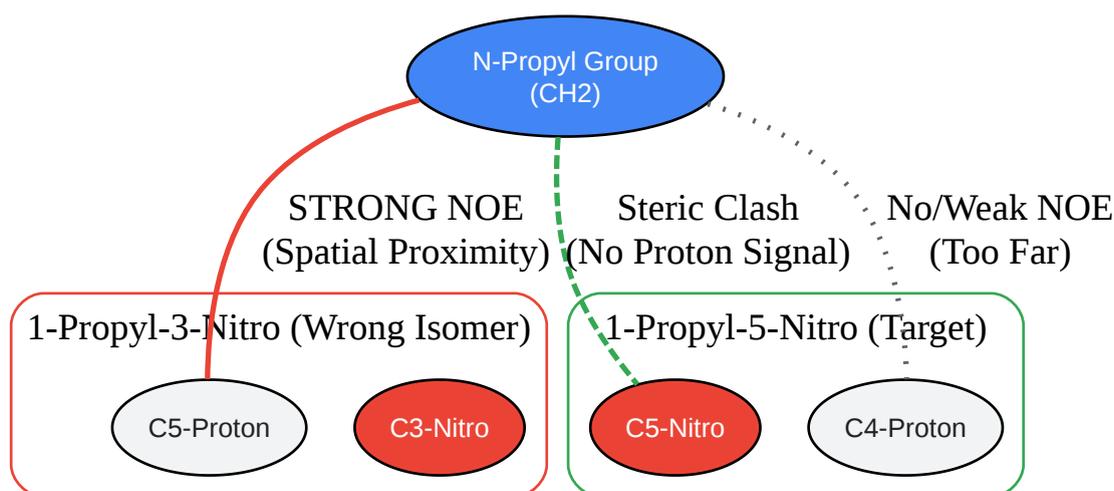
## Visualization of Pathways & Logic

The following diagrams illustrate the synthesis regioselectivity and the NOESY structural proof.



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Caption: Synthesis Pathways. Route A yields a mixture requiring difficult separation. Route B (Cyclization) provides direct access to the target 1,5-isomer.



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Caption: NOESY Correlation Logic. The absence of a cross-peak between the N-propyl group and a ring proton confirms the 5-nitro structure.

## References

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